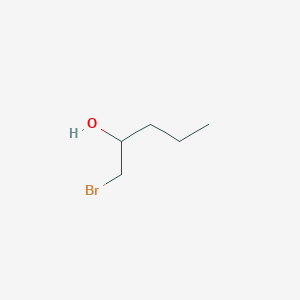

1-Bromopentan-2-ol

Description

Contextualizing 1-Bromopentan-2-ol within Halogenated Alcohols Research

This compound belongs to the class of organic compounds known as halohydrins or halogenated alcohols, which are characterized by having a halogen atom and a hydroxyl group attached to adjacent carbon atoms. chemistrysteps.com Research into halohydrins is driven by their utility as versatile intermediates in organic synthesis. tandfonline.comirb.hr Specifically, they are key precursors in the synthesis of epoxides through intramolecular SN2 reactions, a fundamental transformation in organic chemistry. chemistrysteps.com

The study of halohydrins like this compound is also prominent in the field of biocatalysis. Enzymes such as halohydrin dehalogenases (HHDHs) are capable of catalyzing the reversible dehalogenation of vicinal haloalcohols to form corresponding epoxides. researchgate.net These enzymes are of industrial interest for the synthesis of chiral building blocks. irb.hr Beyond its role in synthesis, this compound has been identified as an additive in lubricating preparations and as a solvent in spectroscopy. biosynth.com Furthermore, it has demonstrated antimicrobial properties against both fungi and bacteria. biosynth.com Its mechanism of antimicrobial action is attributed to its ability to inhibit bacterial growth by binding to amine groups on proteins, which prevents the formation of new cell walls, and its reaction with formaldehyde (B43269) to generate formaldehyde gas, which also inhibits microbial growth. biosynth.com

Significance of Bifunctional Organic Compounds in Synthetic Chemistry

Bifunctional organic compounds, which possess two distinct functional groups, are of paramount importance in synthetic chemistry. researchgate.net Their significance lies in their ability to serve as versatile building blocks for constructing more complex molecules. The presence of two reactive sites allows for a wide range of chemical transformations, enabling chemists to introduce new functionalities and build molecular skeletons in a controlled and often stepwise manner.

This compound is a prime example of a bifunctional compound, featuring a hydroxyl (-OH) group and a bromo (-Br) group. This dual functionality allows for a variety of synthetic applications:

Nucleophilic Substitution: The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles.

Oxidation/Reduction: The secondary alcohol group can be oxidized to a ketone (1-bromopentan-2-one) or potentially undergo other transformations.

Intramolecular Reactions: The proximity of the two functional groups allows for intramolecular reactions, most notably the formation of an epoxide (1,2-epoxypentane) upon treatment with a base. This is a classic example of the Williamson ether synthesis occurring within a single molecule. chemistrysteps.com

The ability to selectively react one functional group while leaving the other intact, or to have both react in a concerted or sequential manner, provides chemists with a powerful tool for creating complex molecular architectures from relatively simple starting materials.

Structural Characteristics and Isomeric Forms of this compound for Research Focus

The molecular formula for this compound is C₅H₁₁BrO. uni.lu Its structure and properties are defined by the arrangement of its atoms and functional groups.

| Property | Value |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.04 g/mol nih.gov |

| IUPAC Name | This compound |

| SMILES | CCCC(CBr)O uni.lu |

| InChI Key | AMCWGHNIYLEOOO-UHFFFAOYSA-N uni.lu |

Constitutional isomers are molecules that share the same molecular formula but have different structural formulas, meaning the atoms are connected in a different order. libretexts.org For the molecular formula C₅H₁₁BrO, numerous constitutional isomers exist beyond this compound. These isomers can be categorized based on the relative positions of the bromine atom and the hydroxyl group on the pentane (B18724) skeleton.

The parent structure, bromopentanol, can have several constitutional isomers by varying the location of the hydroxyl and bromo groups on the five-carbon chain. For instance, keeping the hydroxyl group at the C-2 position, the bromine could be at C-1, C-3, C-4, or C-5, giving rise to positional isomers relative to the bromine atom. Similarly, the hydroxyl group could be moved to other positions.

Examples of Constitutional Isomers of Bromopentanol:

| Isomer Name | Position of -Br | Position of -OH |

| This compound | 1 | 2 |

| 2-Bromopentan-1-ol | 2 | 1 |

| 3-Bromopentan-1-ol | 3 | 1 |

| 5-Bromopentan-1-ol | 5 | 1 |

| 2-Bromopentan-3-ol | 2 | 3 |

| 3-Bromopentan-2-ol | 3 | 2 |

Additionally, chain isomerism can occur where the carbon skeleton itself is branched (e.g., a methylbutane skeleton instead of a pentane skeleton).

Stereoisomers have the same molecular formula and sequence of bonded atoms (constitution), but they differ in the three-dimensional orientations of their atoms in space. solubilityofthings.com this compound exhibits stereoisomerism because its structure contains a chiral center. The carbon atom at the second position (C2) is bonded to four different groups: a bromomethyl group (-CH₂Br), a hydroxyl group (-OH), a propyl group (-CH₂CH₂CH₃), and a hydrogen atom (-H).

The presence of this single chiral center means that this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. solubilityofthings.com These are designated as (2R)-1-bromopentan-2-ol and (2S)-1-bromopentan-2-ol based on the Cahn-Ingold-Prelog priority rules.

Enantiomers of this compound:

| Enantiomer | PubChem CID | Configuration at C2 |

| (2R)-1-Bromopentan-2-ol | 101991835 nih.gov | R |

| (2S)-1-Bromopentan-2-ol | 101991836 | S |

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (one rotates it to the right, the other to the left) and their interactions with other chiral molecules, such as enzymes. This difference is critically important in fields like medicinal chemistry and biocatalysis, where the specific three-dimensional shape of a molecule determines its biological activity. irb.hr For instance, enzymatic reactions often show high stereoselectivity, meaning they will preferentially react with one enantiomer over the other. muni.czresearchgate.net

If a molecule contains more than one chiral center, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. For example, 4-bromopentan-2-ol has two chiral centers (at C2 and C4) and thus can exist as diastereomers, such as (2R,4S)-4-bromopentan-2-ol and (2S,4S)-4-bromopentan-2-ol. nerdfighteria.info

Structure

3D Structure

Properties

IUPAC Name |

1-bromopentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCWGHNIYLEOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26818-03-1 | |

| Record name | 1-bromopentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromopentan 2 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies for Chiral 1-Bromopentan-2-ol

The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other specialized fields. Asymmetric synthesis, the process of creating a chiral molecule with a preference for one stereoisomer, is a key focus. ijermt.org

Asymmetric Catalysis in C-Br Bond Formation

The formation of the carbon-bromine (C-Br) bond with high enantioselectivity is a significant challenge. Organocatalysis has emerged as a powerful tool for the asymmetric α-bromination of aldehydes and ketones, which are precursors to bromohydrins like this compound. For instance, the α-bromination of pentanal can be achieved using a chiral catalyst, leading to the formation of 2-bromopentanal (B14693537) with high enantiomeric excess. Subsequent reduction of the aldehyde group to an alcohol yields the desired chiral this compound. rsc.org Research has demonstrated the use of N-bromosuccinimide (NBS) as a bromine source in the presence of a suitable organocatalyst for the enantioselective α-bromination of various aldehydes. acs.org

Diastereoselective Approaches to Syn- and Anti-1-Bromopentan-2-ol Derivatives

The relative stereochemistry between the bromine and hydroxyl groups, described as syn or anti, is another critical aspect of synthesizing this compound derivatives. Halohydrin formation from alkenes is a classic method that typically proceeds via an anti-addition mechanism. masterorganicchemistry.com The reaction of an alkene with a bromine source in the presence of water leads to the formation of a bromonium ion intermediate. jove.com Subsequent nucleophilic attack by water occurs from the face opposite to the bromonium ion, resulting in the anti-diastereomer. masterorganicchemistry.com

The regioselectivity of this reaction, which determines the position of the bromine and hydroxyl groups, follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. leah4sci.com For an unsymmetrical alkene like 1-pentene, this would lead to this compound.

Recent advancements have focused on catalyst-controlled stereoselective methods to access both syn- and anti-diols. For example, a ruthenium catalyst has been used for the Z-selective cross-metathesis of olefins, followed by a stereospecific dihydroxylation to produce anti-1,2-diols. researchgate.net While this specific example leads to diols, the underlying principles of controlling diastereoselectivity in addition reactions are applicable to the synthesis of halohydrins.

Substrate-Controlled Stereoselective Transformations

In some synthetic strategies, the stereochemistry of the final product is dictated by a chiral center already present in the starting material. This approach, known as substrate-controlled synthesis, is a powerful method for producing enantiomerically pure compounds. For example, L-glutamic acid, a readily available chiral starting material, has been used in the synthesis of (S)-2-bromopentane-1,5-diol. informahealthcare.com This process involves the conversion of the amino group to a bromide with retention of configuration, followed by reduction of the carboxylic acid groups. informahealthcare.com While this specific product is a diol, the principle of using a chiral pool starting material to direct the stereochemical outcome of subsequent reactions is a fundamental strategy in asymmetric synthesis.

Novel Synthetic Routes to this compound

Beyond traditional methods, researchers are exploring innovative synthetic routes to improve efficiency, safety, and sustainability.

Exploration of Continuous-Flow Synthesis Techniques

Continuous-flow synthesis has gained traction as a modern and efficient method for chemical production. This technique offers enhanced control over reaction parameters such as temperature and residence time, leading to improved yields and safety, particularly for reactions involving hazardous reagents like bromine. For instance, continuous flow bromination has been successfully applied in the synthesis of 2-bromopentan-3-one, demonstrating the potential of this technology for the synthesis of related brominated compounds. The principles of continuous-flow reactions could be adapted for the synthesis of this compound, potentially from the corresponding alkene or by other routes.

Catalytic Synthesis Approaches (e.g., Organocatalysis, Metal-Catalyzed Methods)

Catalysis is at the forefront of developing new synthetic methods for this compound.

Organocatalysis: As previously mentioned, organocatalysis plays a crucial role in the enantioselective α-bromination of aldehydes. rsc.org This approach avoids the use of toxic and expensive metal catalysts and often proceeds under mild reaction conditions.

Metal-Catalyzed Methods: Transition-metal catalysis offers a wide array of transformations for C-C and C-X (where X is a heteroatom) bond formation. acs.org Nickel-catalyzed reductive couplings of alkynes and aldehydes have been developed to produce allylic alcohols with high regio- and enantioselectivity. mit.edu While not directly producing this compound, these methods highlight the power of metal catalysis in constructing complex chiral molecules. Palladium-catalyzed reactions are also widely used for various cross-coupling and functionalization reactions that could be adapted for the synthesis of precursors to this compound. thieme-connect.de

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. Haloalkane dehalogenases, for example, can catalyze the hydrolytic dehalogenation of haloalkanes. muni.cz While this is the reverse of the desired formation reaction, the high stereoselectivity of these enzymes suggests their potential in kinetic resolutions to obtain enantiomerically pure halohydrins. Furthermore, alcohol dehydrogenases (ADHs) have been used for the chemo- and stereodivergent synthesis of terminal epoxides and bromohydrins from α-bromoketones. core.ac.uk By carefully selecting the enzyme and controlling the reaction conditions (such as pH), it is possible to selectively produce either the (S)- or (R)-bromohydrin. core.ac.uk

Data Table: Synthetic Methodologies for this compound and Related Compounds

| Methodology | Key Features | Stereochemical Control | Relevant Precursors |

| Asymmetric α-Bromination | Organocatalysis, mild conditions. rsc.org | High enantioselectivity. rsc.orgacs.org | Pentanal |

| Halohydrin Formation | Anti-addition mechanism. masterorganicchemistry.com | Diastereoselective for anti products. masterorganicchemistry.com | 1-Pentene |

| Substrate-Controlled Synthesis | Utilizes chiral starting materials. informahealthcare.com | High enantioselectivity based on substrate. informahealthcare.com | L-Glutamic acid (for related diols) |

| Continuous-Flow Synthesis | Enhanced reaction control and safety. | Dependent on the specific reaction. | 2-Pentanone (for related ketones) |

| Biocatalysis (ADH) | Chemo- and stereodivergent. core.ac.uk | High enantioselectivity (S or R). core.ac.uk | 1-Bromopentan-2-one |

Regioselective Bromination of Pentanediol (B8720305) Derivatives

The synthesis of this compound from a pentanediol precursor, specifically pentane-1,2-diol, presents a significant challenge in regioselectivity. The goal is to selectively substitute the primary hydroxyl group at the C1 position with a bromine atom while preserving the secondary hydroxyl group at the C2 position. Direct monobromination of diols with reagents like hydrobromic acid often leads to a mixture of products or undesired side reactions. Therefore, more controlled, multi-step strategies are typically employed.

A common approach involves the use of protecting groups, which leverages the differential reactivity of the primary and secondary alcohols. The less sterically hindered primary alcohol can be selectively protected, but for the synthesis of this compound, the secondary alcohol must be protected first. This can be achieved by using a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) chloride, which will preferentially react with the less hindered primary hydroxyl group. A more effective strategy for this specific target involves:

Protection of the secondary hydroxyl group: This is the most challenging step and requires specific reagents that can differentiate between the primary and secondary hydroxyls.

Bromination of the primary hydroxyl group: Once the secondary alcohol is protected, the remaining primary alcohol can be converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Deprotection: Removal of the protecting group from the secondary alcohol yields the final product, this compound.

An alternative and more direct pathway to this compound and its isomers is the regioselective ring-opening of epoxides . Starting with 1,2-epoxypentane (B89766), nucleophilic attack by a bromide source can yield either this compound or 2-bromopentan-1-ol. The outcome is dictated by the reaction conditions. Generally, under neutral or basic conditions, the bromide nucleophile will attack the less sterically hindered carbon (C1), yielding the desired this compound.

Recent research has focused on mild and catalytic methods for this transformation. For instance, carbon tetrabromide (CBr₄) has been shown to be an efficient catalyst for the regioselective ring-opening of various epoxides with alcohols and water under mild conditions, affording β-alkoxy alcohols and 1,2-diols in high yields. chemicalbook.com Similarly, elemental bromine or iodine, catalyzed by meso-tetraphenylporphyrins (H2TPP), can open epoxide rings with high regioselectivity, where the halide attacks the less substituted carbon atom. semanticscholar.org The order of reagent addition in these reactions is critical; adding the epoxide to a mixture of the catalyst and the bromine source maximizes the formation of a single isomer. semanticscholar.org

Bromination of Pentenols and Related Unsaturated Alcohols

Perhaps the most direct and atom-economical approach to synthesizing this compound is through the bromohydroxylation of an alkene, specifically pent-1-ene. This reaction involves the addition of a bromine atom and a hydroxyl group across the double bond.

The established mechanism for this transformation proceeds through a cyclic bromonium ion intermediate. When pent-1-ene reacts with a bromine source (such as Br₂ or N-bromosuccinimide) in the presence of water, the bromine acts as an electrophile, forming a bromonium ion across the double bond. Water, acting as a nucleophile, then attacks one of the carbons of the cyclic intermediate. This attack preferentially occurs at the more substituted carbon (C2) due to its greater ability to stabilize a partial positive charge. This regioselectivity results in the bromine atom bonding to the terminal carbon (C1) and the hydroxyl group bonding to the C2 carbon, yielding this compound.

Several reagent systems have been developed to carry out this transformation effectively.

N-Bromosuccinimide (NBS) in aqueous solvents: NBS is a convenient and safer alternative to liquid bromine for generating the electrophilic bromine species.

Hydrobromic acid and Hydrogen Peroxide (HBr-H₂O₂): This system is an efficient and highly regioselective method for producing bromohydrins in an aqueous medium. nih.gov

Electrochemical Methods: The electrochemical oxidation of hydrobromic acid in a flow reactor can generate bromine in situ. rsc.org By controlling parameters like water concentration, this method can be tuned to selectively produce the bromohydrin over the dibrominated byproduct, with yields for bromohydrins reaching up to 85%. rsc.org

Below is a table summarizing various methods for the bromofunctionalization of alkenes.

| Reagent System | Solvent | Key Features | Typical Yield |

|---|---|---|---|

| NBS / H₂O | DMSO / Water | Common lab-scale method, avoids handling Br₂. | Good to Excellent |

| HBr / H₂O₂ | Water | Highly regioselective (100%), uses inexpensive reagents. nih.gov | Good to Excellent |

| KBr / H₅IO₆ | Dichloromethane / Water | Mild conditions, avoids toxic molecular bromine. organic-chemistry.org | High |

| Electrochemical (HBr) | Acetonitrile / Water | In situ generation of Br₂, tunable selectivity. rsc.org | Up to 85% rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which prioritizes safety, efficiency, and sustainability.

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the reduction or elimination of hazardous solvents, such as chlorinated hydrocarbons, which are often used in traditional bromination reactions. rsc.org For the synthesis of this compound, several greener alternatives have been developed.

Water is an ideal green solvent, and methods like the bromohydroxylation of pent-1-ene using HBr/H₂O₂ are performed in aqueous media. nih.gov Similarly, systems using potassium bromide with an oxidant like orthoperiodic acid or boric acid/H₂O₂ also utilize water or ethanol (B145695) as the solvent, avoiding hazardous organic solvents. organic-chemistry.orgtandfonline.com

Mechanochemistry, which uses mechanical force to drive reactions, offers a completely solvent-free approach. The bromination of alkenes has been successfully achieved using reagents like cetyltrimethylammonium tribromide (CTMATB) under solvent-free conditions, either by gentle heating or microwave irradiation, providing good yields in short reaction times. e-journals.inresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwordpress.comjocpr.com

Addition Reactions: The synthesis of this compound from pent-1-ene via bromohydroxylation (C₅H₁₀ + Br₂ + H₂O → C₅H₁₁BrO + HBr) is an addition reaction. In its ideal form where H-Br is not a byproduct (e.g., using HBrO), the reaction C₅H₁₀ + HBrO → C₅H₁₁BrO would have a 100% atom economy, as all atoms from the reactants are incorporated into the product. This is the most efficient type of reaction in terms of atom economy. acs.org

Substitution Reactions: In contrast, synthesizing the target molecule from pentane-1,2-diol (C₅H₁₂O₂ + HBr → C₅H₁₁BrO + H₂O) is a substitution reaction. This process generates water as a byproduct, meaning not all reactant atoms end up in the final product. The atom economy for this reaction is calculated as:

Molecular Weight of C₅H₁₁BrO = 167.04 g/mol Sum of Molecular Weights of C₅H₁₂O₂ + HBr = 104.15 + 80.91 = 185.06 g/mol

Atom Economy = (167.04 / 185.06) * 100% ≈ 90.3%

While still high, it is inherently less efficient than a 100% atom-economical addition reaction. ibchem.com Designing syntheses that favor addition and cycloaddition reactions over substitutions and eliminations is a key strategy for minimizing waste at the molecular level.

Development of Sustainable Catalytic Systems

Moving from stoichiometric reagents to catalytic systems is another cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions.

Chemical Catalysis: Instead of using molecular bromine, catalytic systems that generate the active bromine species in situ are preferred. The boric acid/KBr/H₂O₂ system uses inexpensive and eco-friendly boric acid as a recyclable catalyst. tandfonline.com Electrochemical methods that generate bromine from bromide salts are also highly sustainable, as they replace chemical oxidants with electricity. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Halohydrin dehalogenases (HHDHs) are a class of enzymes that can catalyze the reversible formation of epoxides from haloalcohols. researchgate.netd-nb.info Critically, they can also catalyze the reverse reaction: the ring-opening of epoxides with various nucleophiles, including halides. d-nb.infonih.gov Therefore, a potential biocatalytic route to enantiomerically pure this compound involves the HHDH-catalyzed ring-opening of 1,2-epoxypentane using a bromide source. This approach is highly attractive for producing specific stereoisomers, which is a significant challenge for traditional chemical methods. nih.gov Furthermore, multi-enzyme cascades are being developed to produce bromohydrins in one-pot syntheses, enhancing process efficiency and sustainability. nih.govresearchgate.netacs.org The use of whole-cell biocatalysts, such as carrot root, for the asymmetric synthesis of α-bromohydrins has also been reported, highlighting the potential of readily available biological materials in green synthesis. researchgate.netumz.ac.ir

Chemical Reactivity and Mechanistic Investigations of 1 Bromopentan 2 Ol

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bonded to the bromine in 1-bromopentan-2-ol is an electrophilic center, susceptible to attack by nucleophiles. These reactions are fundamental for the conversion of this compound into a variety of other functionalized organic molecules.

Intramolecular Cyclization Pathways

The presence of the hydroxyl group in the same molecule allows for intramolecular nucleophilic substitution. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, specifically a substituted oxirane (an epoxide). For instance, treatment of a similar compound, 5-bromopentan-1-ol, with a base such as sodium hydroxide (B78521) can lead to an intramolecular Williamson ether synthesis to form a cyclic ether. stackexchange.com

Intermolecular Substitutions for Functional Group Interconversion

This compound can react with a wide range of external nucleophiles to replace the bromine atom and introduce new functional groups. ncert.nic.in This is a common strategy in organic synthesis to build more complex molecules. For example, reaction with hydroxide ions can yield pentane-1,2-diol. stackexchange.comsavemyexams.comechemi.com Other nucleophiles like cyanide, amines, and alkoxides can also be used to introduce corresponding functionalities. The general principle of nucleophilic substitution is a cornerstone of organic chemistry, allowing for the conversion of alkyl halides into a diverse array of compounds. ncert.nic.in

| Nucleophile | Product | Reaction Type |

|---|---|---|

| OH⁻ (Hydroxide) | Pentan-1,2-diol | Nucleophilic Substitution |

| CN⁻ (Cyanide) | 2-Hydroxy-1-cyanopentane | Nucleophilic Substitution |

| NH₃ (Ammonia) | 1-Aminopentan-2-ol | Nucleophilic Substitution |

| RO⁻ (Alkoxide) | 1-Alkoxy-pentan-2-ol | Nucleophilic Substitution |

Stereochemical Outcomes of Substitution Reactions (e.g., SN1, SN2 pathways)

Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular), each with distinct stereochemical consequences. youtube.commasterorganicchemistry.com

SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.commasterorganicchemistry.com This results in an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comlibretexts.orgic.ac.ukdoubtnut.comlibretexts.org For this compound, which has a chiral center at the carbon bearing the hydroxyl group, an SN2 reaction at the carbon with the bromine atom would proceed with inversion of configuration if that carbon were also chiral. Since the bromine is on a primary carbon, the discussion of stereochemistry at that center is not applicable unless isotopic labeling is used. However, the principles of SN2 reactions, favoring less sterically hindered substrates, apply. Primary alkyl halides, like the 1-bromo portion of this molecule, are more reactive towards SN2 displacement than secondary ones. ic.ac.ukscribd.com

SN1 Pathway: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. youtube.comchemist.sg The nucleophile can then attack the planar carbocation from either face, leading to a mixture of stereoisomers (racemization) if the original carbon was chiral. SN1 reactions are favored for tertiary and secondary alkyl halides due to the stability of the corresponding carbocations. chemist.sgrsc.org For this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway less likely at the C1 position.

The choice between SN1 and SN2 pathways is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. reddit.com For this compound, being a primary bromide, the SN2 mechanism is generally favored in intermolecular reactions. scribd.com

| Factor | SN1 | SN2 |

|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Polar protic solvents | Polar aprotic solvents |

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in this compound can also participate in various chemical transformations.

Oxidation Reactions to Carbonyl Compounds

The secondary hydroxyl group of this compound can be oxidized to a ketone. quora.com Common oxidizing agents for this transformation include chromic acid (CrO₃ in the presence of H₂O and H₂SO₄) or milder reagents like pyridinium (B92312) chlorochromate (PCC). quora.comvaia.com The product of this oxidation would be 1-bromopentan-2-one.

Esterification and Etherification Reactions

The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to form esters. This is a standard esterification reaction.

Furthermore, the hydroxyl group can be converted into an ether. In the Williamson ether synthesis, the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. While intramolecular etherification is possible as discussed earlier, intermolecular etherification can also occur if an external alkyl halide is introduced.

Elimination Reactions to Form Unsaturated Bromoalkenes

Elimination reactions of this compound can proceed through different pathways depending on the reaction conditions, primarily whether they are acid- or base-catalyzed. These reactions are of interest for the synthesis of unsaturated bromoalkenes, which are valuable intermediates in organic synthesis.

In contrast, base-induced elimination targets the alkyl bromide functionality. A strong, non-nucleophilic base can abstract a proton from a carbon adjacent to the carbon bearing the bromine (the α-carbon, C-1). In this compound, this would be the proton at C-2. This process, proceeding through an E2 (bimolecular elimination) mechanism, would involve the simultaneous abstraction of the C-2 proton and expulsion of the bromide ion from C-1, leading to the formation of pent-2-en-1-ol. byjus.comiitk.ac.in However, to form an unsaturated bromoalkene, the hydroxyl group must be eliminated. This is typically achieved under acidic conditions as described above. If a base is used, it will preferentially deprotonate the more acidic hydroxyl group, forming an alkoxide which could lead to other reactions, such as intramolecular substitution (see section 3.3). byjus.comlibretexts.org

The choice of reagents and conditions is therefore critical in directing the elimination pathway.

| Reaction Type | Conditions | Probable Mechanism | Major Product(s) | Minor Product(s) |

| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, heat | E1 | (E/Z)-1-Bromopent-2-ene | 1-Bromopent-1-ene |

| Base-Induced Elimination | Strong, non-nucleophilic base (e.g., DBU) | E2 (on C-Br) | Pent-2-en-1-ol | Not an unsaturated bromoalkene |

Derivatization for Complex Molecule Construction (e.g., 1-(propylsulfanyl)pentan-2-ol synthesis)

The primary bromine atom in this compound is an excellent electrophilic site for nucleophilic substitution reactions, allowing for the straightforward derivatization and construction of more complex molecules. A pertinent example is the synthesis of 1-(propylsulfanyl)pentan-2-ol. acs.org

This transformation is achieved by reacting this compound with 1-propanethiol. acs.org The reaction typically proceeds in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion (CH₃CH₂CH₂S⁻). This thiolate then acts as the nucleophile, attacking the primary carbon (C-1) and displacing the bromide leaving group via a classic SN2 mechanism. The use of a primary alkyl halide substrate favors the SN2 pathway, which proceeds with inversion of stereochemistry if the carbon were chiral (though C-1 is not). savemyexams.com

The resulting product, 1-(propylsulfanyl)pentan-2-ol, incorporates a thioether linkage, a functional group present in many biologically active molecules and synthetic intermediates. acs.org

Reaction Scheme: Synthesis of 1-(propylsulfanyl)pentan-2-ol

Reactants: this compound, 1-Propanethiol

Reagent: Base (e.g., NaOH, NaH)

Mechanism: SN2

Product: 1-(propylsulfanyl)pentan-2-ol

Cascade and Tandem Reactions Utilizing Dual Functionality

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all under the same reaction conditions without isolating intermediates. youtube.comresearchgate.net The dual functionality of this compound makes it an ideal substrate for such efficient transformations.

A classic cascade reaction involving halohydrins is the intramolecular Williamson ether synthesis to form epoxides. byjus.comlibretexts.orgorganicchemistrytutor.com Upon treatment with a strong base (e.g., NaOH, NaH), the hydroxyl group of this compound is deprotonated to form an alkoxide ion. byjus.commasterorganicchemistry.com This alkoxide, now a potent intramolecular nucleophile, attacks the adjacent carbon atom bearing the bromine (C-1). This intramolecular SN2 attack displaces the bromide ion and results in the formation of a three-membered cyclic ether, an epoxide. In this case, the product would be 1,2-epoxypentane (B89766) (also known as pentylene oxide). This reaction is highly efficient for forming three-, five-, and six-membered rings. libretexts.orgmasterorganicchemistry.com

This single-pot transformation efficiently converts the linear bromoalcohol into a cyclic ether, demonstrating the power of cascade reactions to rapidly build molecular complexity. youtube.com

| Cascade Reaction Type | Reagent | Initial Step | Subsequent Step | Final Product |

| Intramolecular Williamson Ether Synthesis | Strong Base (e.g., NaH, NaOH) | Deprotonation of -OH group to form alkoxide | Intramolecular SN2 attack by alkoxide on C-Br bond | 1,2-Epoxypentane |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful reaction for creating organometallic reagents, which are potent nucleophiles for carbon-carbon bond formation. However, performing this reaction on substrates containing acidic protons, such as the hydroxyl group in this compound, presents a challenge. nih.govmdpi.com

Organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents (RMgX) are strong bases and will react with the acidic alcohol proton before any halogen-metal exchange occurs. mnstate.edulibretexts.org A common strategy to overcome this is to use multiple equivalents of the organometallic reagent. The first equivalent acts as a base, deprotonating the alcohol to form a lithium or magnesium alkoxide. A subsequent equivalent of the reagent can then perform the desired halogen-metal exchange at the C-Br bond, converting it to a C-Li or C-MgBr bond. soton.ac.uknih.gov

For example, treating this compound with two equivalents of n-BuLi at low temperatures would first generate the lithium alkoxide, followed by bromine-lithium exchange to produce a dilithiated intermediate. soton.ac.uk This newly formed organolithium species can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to install a new carbon-based substituent at the C-1 position. This method effectively transforms the electrophilic C-Br bond into a nucleophilic C-Li bond, enabling a range of synthetic applications. tcnj.eduias.ac.in

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental tools for forming carbon-carbon bonds. youtube.comlibretexts.orglibretexts.org this compound, as an alkyl bromide, can potentially serve as the electrophilic partner in these transformations.

In a Suzuki coupling, a palladium catalyst facilitates the reaction between an organohalide and an organoboron compound (like a boronic acid) in the presence of a base. libretexts.orgtcichemicals.com For this compound, this would involve the coupling at the C-Br bond. The presence of the free hydroxyl group can be challenging for some catalytic systems, potentially requiring protection or the use of specialized ligands and conditions that are tolerant of acidic protons. nih.govnih.gov

Alternatively, a one-pot strategy could be employed where the alcohol is first converted in situ to a more reactive leaving group, which then undergoes cross-coupling. nih.gov However, since this compound already possesses a bromide leaving group, it is a direct candidate for coupling.

In a Heck reaction, an aryl or vinyl halide is coupled with an alkene under palladium catalysis. beilstein-journals.orgyoutube.comorganic-chemistry.org While typically applied to aryl/vinyl halides, modifications exist for alkyl halides. The reaction of this compound would again occur at the C-Br bond. The success and efficiency of these reactions depend heavily on the choice of catalyst, ligands, base, and solvent to promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while avoiding side reactions. youtube.comnih.gov

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanism, rate, and feasibility of chemical transformations involving this compound.

Kinetics: The rates of the reactions of this compound are highly dependent on the mechanism.

SN2/E2 Reactions: Nucleophilic substitution at the primary bromide (e.g., with a thiolate) and base-induced elimination reactions follow second-order kinetics, where the rate depends on the concentration of both the substrate and the nucleophile/base (rate = k[R-Br][Nu/Base]). iitk.ac.inmsu.edu The rate of SN2 reactions is sensitive to steric hindrance, favoring the primary carbon of this compound. The rate of hydrolysis is also dependent on the carbon-halogen bond strength, with C-Br bonds reacting faster than C-Cl bonds. savemyexams.comsavemyexams.com

SN1/E1 Reactions: Acid-catalyzed dehydration proceeds via an E1 mechanism, which is typically first-order with respect to the protonated alcohol, as the rate-determining step is the formation of the carbocation. libretexts.orgmsu.edu

Intramolecular Reactions: The kinetics of the intramolecular formation of an epoxide from a halohydrin have been studied extensively, often using enzyme catalysts like halohydrin dehalogenase. For the enzymatic conversion of an analogous substrate, p-nitro-2-bromo-1-phenylethanol, steady-state kinetics revealed an ordered mechanism where the halide ion is the first product released. nih.gov Pre-steady-state kinetic analysis showed that a product release step is rate-limiting. nih.gov

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to changes in enthalpy (ΔH) and entropy (ΔS).

Enthalpy (ΔH): In substitution reactions, the enthalpy change is largely determined by the difference in the bond dissociation energies of the bonds being broken and formed. The C-Br bond (≈285 kJ/mol) is significantly weaker than the C-O (≈358 kJ/mol) or C-S (≈272 kJ/mol) bonds that might be formed, often making these substitutions enthalpically favorable. csbsju.edu

Entropy (ΔS): Elimination reactions that produce multiple smaller molecules from a single larger one (e.g., alkene, water, and bromide ion from the bromoalcohol) generally have a positive entropy change, which becomes more favorable at higher temperatures.

Equilibrium: For reversible reactions like acid-catalyzed dehydration, the position of the equilibrium can be controlled by the reaction conditions. Removing the alkene product by distillation as it forms can drive the reaction to completion, in accordance with Le Châtelier's principle. libretexts.org

| Kinetic Parameter | SN2 (e.g., with RS⁻) | E1 (Dehydration) | Enzymatic Epoxidation* |

| Rate Law | rate = k[R-Br][RS⁻] | rate = k[R-OH₂⁺] | Michaelis-Menten |

| Order | Second-order | First-order | Complex (saturable) |

| k_cat (s⁻¹) | N/A | N/A | 22 |

| K_m (mM) | N/A | N/A | 0.009 |

| Data for analogous substrate p-nitro-2-bromo-1-phenylethanol with HheC enzyme. nih.gov |

Stereochemical Aspects and Chiral Pool Applications

Chiral Resolution Techniques for Enantiopure 1-Bromopentan-2-ol

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step to unlock its potential in stereoselective synthesis. Several methods are employed for such chiral resolutions. wikipedia.org

Diastereomeric Salt Crystallization: A classical and widely used method involves reacting the racemic alcohol with an enantiomerically pure chiral acid. libretexts.org For this compound, the hydroxyl group can be derivatized to a half-ester using a dicarboxylic acid anhydride, such as phthalic anhydride. The resulting carboxylic acid function can then be reacted with a chiral base (e.g., brucine (B1667951) or (R)-(+)-1-phenylethylamine) to form a pair of diastereomeric salts. libretexts.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with acid, and the ester is hydrolyzed to yield the enantiopure this compound.

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign approach to chiral resolution. jocpr.com Enzymes, particularly lipases and dehalogenases, can differentiate between the two enantiomers of a racemic substrate, catalyzing a reaction on one enantiomer at a much faster rate than the other. jocpr.comacs.org

Lipase-Catalyzed Resolution: Lipases can catalyze the enantioselective acylation of the alcohol group in this compound. For instance, in the presence of an acyl donor like vinyl acetate, a lipase (B570770) may selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques. This method has been successfully applied to resolve racemic halohydrins. jocpr.comacs.org

Haloalkane Dehalogenase (HHDH) Resolution: These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds. muni.cz Some HHDHs are known to perform kinetic resolutions on racemic halohydrins, selectively converting one enantiomer into its corresponding epoxide, which can then be easily separated from the unreacted halohydrin enantiomer. acs.orgnih.gov Specifically, haloalkane dehalogenases have been employed in the kinetic resolution of racemic 2-bromopentane, a structurally similar compound, demonstrating the applicability of this enzyme class for resolving bromoalkanes. muni.cztaylorandfrancis.comresearchgate.netasm.org This enzymatic process is valued for producing chiral building blocks like enantiopure halohydrins and epoxides. nih.gov

Chiral Chromatography: This technique involves the direct separation of enantiomers using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). openochem.orggcms.cz The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus enabling their separation. This method is often used for analytical purposes but can also be scaled for preparative separation. tcichemicals.com

Enantiomeric Excess Determination Methods in Synthetic Processes

To verify the success of a chiral resolution or an asymmetric synthesis, the enantiomeric excess (e.e.) of the product must be accurately measured. The e.e. quantifies the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. openochem.org Several analytical techniques are available for this purpose.

Chiral Chromatography (GC and HPLC): This is the most common and reliable method for determining enantiomeric excess. openochem.orgmasterorganicchemistry.com By using a column with a chiral stationary phase, the enantiomers of this compound can be separated into two distinct peaks. The enantiomeric excess is calculated from the relative areas of these two peaks.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, GC with a chiral column, often based on modified cyclodextrins (e.g., Chirasil-DEX or β-DEX), is highly effective. gcms.cznih.gov This method can often be performed on the alcohol directly without prior derivatization. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for separating enantiomers. uma.es While sometimes requiring derivatization to introduce a chromophore for UV detection, it is a standard method for a wide range of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to convert the enantiomeric alcohols into a mixture of diastereomeric esters. The signals of these diastereomers are typically distinguishable in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of their ratio by integrating the corresponding peaks. masterorganicchemistry.com

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. While a pure enantiomer will have a specific rotation value, a racemic mixture will show no rotation. The enantiomeric excess can be calculated by comparing the observed rotation of a sample to the known maximum rotation of the pure enantiomer. However, this method is less reliable than chromatography or NMR due to its sensitivity to impurities and potential non-linear effects. masterorganicchemistry.com

| Method | Principle | Advantages | Common Application for this compound |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase leads to separation of enantiomers. openochem.orggcms.cz | High resolution, high accuracy, direct analysis often possible. nih.gov | Analysis of the alcohol directly using a cyclodextrin-based column. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. uma.es | Broad applicability, preparative scale-up is feasible. | Analysis of the alcohol or its derivatives. |

| NMR Spectroscopy with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which have distinct NMR signals that can be integrated. masterorganicchemistry.com | Does not require a chiral column, provides structural information. | Reaction with Mosher's acid followed by ¹H or ¹⁹F NMR analysis. |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Simple, fast, and inexpensive instrumentation. | Quick check of optical activity, but less accurate for precise e.e. determination. masterorganicchemistry.com |

Diastereomeric Ratio Analysis in Reaction Products

When a single enantiomer of this compound is used in a reaction that creates a new stereocenter, the product will be a mixture of diastereomers. Analyzing the ratio of these diastereomers is crucial for evaluating the stereoselectivity of the reaction. The two primary methods for this analysis are HPLC and NMR spectroscopy. manchester.ac.ukrsc.org

High-Performance Liquid Chromatography (HPLC): Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated on standard, achiral HPLC columns (e.g., C18 reversed-phase columns). rsc.orgresearchgate.net The separated diastereomers appear as distinct peaks in the chromatogram. The diastereomeric ratio (d.r.) is determined by comparing the integration values (areas) of the corresponding peaks. rsc.org This method is highly accurate and is routinely used for reaction monitoring and product analysis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for determining diastereomeric ratios. researchgate.net In the NMR spectrum of a diastereomeric mixture, corresponding protons or carbons in each diastereomer exist in slightly different chemical environments, often resulting in separate signals. manchester.ac.ukacs.org By integrating the signals unique to each diastereomer in the ¹H NMR spectrum, their ratio can be accurately calculated. researchgate.net In cases of severe signal overlap in standard ¹H NMR, more advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, simplifying the spectrum and allowing for more precise integration. manchester.ac.uknih.govrsc.org

| Analytical Technique | Principle of Diastereomer Analysis |

| HPLC (on achiral column) | Diastereomers have different physical properties, leading to different retention times on a standard stationary phase. The ratio is determined from peak areas. rsc.orgjst.go.jp |

| NMR Spectroscopy | Nuclei in diastereomers are in different chemical environments, leading to separate, resolvable signals in the spectrum. The ratio is determined by integrating these signals. manchester.ac.ukresearchgate.net |

Application of Chiral this compound in Asymmetric Synthesis as a Chiral Building Block

Enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules are known as chiral building blocks or synthons. tcichemicals.com Optically active this compound is a prime example of such a building block due to its vicinal (adjacent) hydroxyl and bromo functionalities. acs.org These groups can be manipulated with high stereochemical control to introduce new functionalities and build molecular complexity.

The value of this compound lies in the distinct reactivity of its two functional groups.

The hydroxyl group can be protected and deprotected, or it can be oxidized to a ketone. It can also direct the stereochemical outcome of nearby reactions.

The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles in S_N2 reactions. This substitution occurs with inversion of configuration at the carbon center, allowing for the predictable introduction of new stereocenters. The bromine can also be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net

This dual functionality allows for a variety of synthetic transformations. For example, the hydroxyl group can be protected, followed by nucleophilic displacement of the bromine. Subsequent deprotection of the alcohol reveals a new chiral 1,2-disubstituted pentane (B18724) derivative. Alternatively, the bromine can be displaced by a nucleophile like sodium azide (B81097) to form a β-azido alcohol, which can then be reduced to a valuable 1,2-amino alcohol, a common structural motif in pharmaceuticals. The synthesis of chiral bromohydrins is a key step in creating these versatile intermediates. rsc.orgresearchgate.net

The use of such compounds is part of a strategy known as "chiral pool synthesis," where readily available, enantiopure natural products or their derivatives are used as starting materials to synthesize other target molecules, transferring the initial chirality through the synthetic sequence. tcichemicals.com

Advanced Analytical Methodologies for Research Characterization of 1 Bromopentan 2 Ol and Its Transformations

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the precise molecular architecture of 1-bromopentan-2-ol and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural picture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Chiral NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound. quora.comquora.com One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons within the molecule. libretexts.orgguidechem.com For more complex structures resulting from transformations of this compound, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com

2D NMR Techniques for Structural Connectivity:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two to three bonds. This is invaluable for tracing the proton-proton networks within a molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C. numberanalytics.comipb.pt This technique is instrumental in assigning specific proton signals to their corresponding carbon atoms.

Chiral NMR for Stereochemical Analysis:

The stereochemistry of this compound and its transformation products can be investigated using chiral NMR techniques. This often involves the use of chiral solvating agents or chiral derivatizing agents that interact with the enantiomers of a chiral compound to create diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers present.

A summary of typical NMR data for related structures is presented below.

| Technique | Information Provided | Application to this compound Derivatives |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Determines the number and connectivity of different types of protons. quora.comquora.com |

| ¹³C NMR | Chemical shift of carbon atoms. | Identifies the number of unique carbon environments. libretexts.orgguidechem.com |

| COSY | Shows proton-proton spin-spin coupling networks. | Establishes the sequence of protons in the pentyl chain. numberanalytics.com |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific protons to their corresponding carbons. numberanalytics.comipb.pt |

| HMBC | Shows long-range (2-3 bond) proton-carbon couplings. | Confirms the overall carbon skeleton and connectivity of functional groups. numberanalytics.comipb.pt |

| Chiral NMR | Differentiates signals of enantiomers. | Determines enantiomeric excess (e.e.) of chiral products. |

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives and for elucidating their fragmentation patterns, which provides structural information. uzh.ch High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. uzh.ch

In the context of studying reaction transformations, MS is particularly valuable for tracing mechanistic pathways. By analyzing the mass-to-charge ratio (m/z) of intermediates and products, researchers can gain insights into the steps of a reaction. tandfonline.com For instance, in enzymatic reactions involving halohydrins, MS can be used to detect the formation of covalent enzyme-substrate intermediates. researchgate.net The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in distinctive M and M+2 peaks in the mass spectrum, which aids in the identification of bromine-containing fragments. uzh.ch

Common Ionization Techniques:

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. dtic.mil

Electrospray Ionization (ESI): A soft ionization technique that often leaves the molecular ion intact, making it ideal for determining molecular weight.

The combination of MS with chromatographic techniques, such as GC-MS, is a standard approach for analyzing complex reaction mixtures. chinesechemsoc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. weebly.com The technique is based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. uzh.ch

For this compound, the IR spectrum would prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. uzh.chlibretexts.org

Strong absorptions in the 2850-2960 cm⁻¹ range due to C-H stretching of the alkyl chain. libretexts.org

A characteristic absorption for the C-Br bond, typically found in the 500-750 cm⁻¹ region. docbrown.info

When this compound undergoes transformations, IR spectroscopy can be used to monitor the disappearance of its characteristic absorptions and the appearance of new ones corresponding to the functional groups of the products. For instance, the oxidation of the secondary alcohol to a ketone would result in the appearance of a strong, sharp C=O stretching band around 1715 cm⁻¹. libretexts.org

Typical IR Absorption Frequencies for this compound and Related Functional Groups:

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) uzh.chlibretexts.org |

| Alkane (C-H) | Stretching | 2850 - 2960 libretexts.org |

| Alkyl Halide (C-Br) | Stretching | 500 - 750 docbrown.info |

| Ketone (C=O) | Stretching | ~1715 libretexts.org |

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for separating the components of a reaction mixture, assessing the purity of this compound and its products, and resolving different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govuark.edu This hybrid technique is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives.

In practice, a sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and its mass spectrum is recorded. nih.gov This allows for the identification and quantification of individual compounds in a complex mixture, making GC-MS an invaluable tool for monitoring the progress of a reaction over time. dtic.milresearchgate.net By taking aliquots from a reaction at different time points, one can track the consumption of reactants and the formation of products.

Chiral gas chromatography, which employs a chiral stationary phase, can also be used for the separation of enantiomers. google.comuni-muenchen.de

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. soton.ac.uk For the analysis of this compound and its derivatives, HPLC is especially critical for the separation of stereoisomers.

By using a chiral stationary phase (CSP), HPLC can resolve enantiomers of a chiral compound. scispace.comslideshare.net The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies and thus different retention times. slideshare.net This allows for the accurate determination of the enantiomeric excess (e.e.) of a chiral product, which is often a critical parameter in asymmetric synthesis. unipd.it The separation of diastereomers, which have different physical properties, can often be achieved on standard, non-chiral HPLC columns. soton.ac.uk

Considerations for HPLC Method Development:

Mobile Phase: The composition of the solvent system (e.g., hexane/isopropanol) is optimized to achieve good separation.

Stationary Phase: The choice of the chiral stationary phase is crucial and often requires screening of different column types.

Detection: UV detectors are commonly used if the analytes contain a chromophore. If not, a refractive index (RI) detector or a mass spectrometer can be employed.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful non-empirical method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. wiley-vch.deresearchgate.net For chiral molecules such as this compound, this technique provides the most reliable means of establishing the absolute configuration (i.e., the R or S designation) of its stereogenic center. nptel.ac.inchemistrydocs.com The method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a model of the electron density, from which atomic positions can be inferred.

The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). mit.educhem-soc.si This effect, which is particularly significant for atoms heavier than oxygen, causes a phase shift in the scattered X-rays. mit.edu By carefully measuring the intensities of Friedel pairs of reflections (hkl and -h-k-l), which would be identical in the absence of anomalous scattering, the true handedness of the molecule in the crystal can be established. researchgate.netmit.edu The bromine atom inherent to this compound serves as an excellent anomalous scatterer, facilitating a confident assignment of its absolute stereochemistry. mit.edu

However, a primary challenge is that this compound is a liquid under ambient conditions, and X-ray crystallography requires a well-ordered single crystal. wiley-vch.de Therefore, it is standard practice to convert the liquid alcohol into a solid, crystalline derivative. This process involves a chemical reaction that attaches a group to the molecule, which enhances its ability to crystallize. researchgate.net The selection of a derivatizing agent is crucial; ideal agents introduce rigid, often aromatic, functionalities that promote orderly packing in the crystal lattice. Common derivatives for alcohols include esters, such as p-nitrobenzoates or 3,5-dinitrobenzoates, and urethanes.

The derivatization strategy allows for the growth of single crystals suitable for X-ray diffraction analysis. Once a suitable crystal is obtained, it is mounted on a diffractometer and a full dataset of diffraction intensities is collected. mdpi.com The resulting data are used to solve the crystal structure. The final step in the analysis involves the refinement of the structural model and the calculation of the Flack parameter. chem-soc.si This parameter provides a statistical measure of the correctness of the assigned absolute configuration, with a value close to zero indicating a high probability that the assigned enantiomer is correct. chem-soc.si

While specific crystallographic data for a derivative of this compound is not prominently available in published literature, the methodology is well-established for analogous bromohydrins and other chiral alcohols. researchgate.netnih.gov For instance, research on other complex chiral molecules frequently employs this derivatization and X-ray analysis approach to confirm stereochemical assignments made during synthesis. beilstein-journals.orgscielo.br

Detailed Research Findings

The following table illustrates the type of data obtained from a representative X-ray crystallographic analysis of a brominated organic compound derivative, which is fundamental for absolute configuration determination. The data shown is hypothetical for a derivative of this compound, based on typical values reported for similar structures in crystallographic databases.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound This interactive table provides representative data for the p-nitrobenzoate derivative of (2R)-1-bromopentan-2-ol.

| Parameter | Value | Description |

| Compound | (2R)-1-bromopentan-2-yl 4-nitrobenzoate | The crystalline derivative prepared for analysis. |

| Chemical Formula | C₁₂H₁₄BrNO₄ | The molecular formula of the derivative. |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules, allowing for absolute structure determination. mdpi.com |

| Cell Lengths (Å) | a = 5.85, b = 9.12, c = 24.55 | The dimensions of the unit cell. |

| **Cell Angles (°) ** | α = 90, β = 90, γ = 90 | The angles between the unit cell axes. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. mdpi.com |

| Flack Parameter | 0.02(3) | A value near zero confirms the assigned absolute configuration. chem-soc.si |

| Absolute Configuration | R | The determined absolute configuration at the C2 stereocenter. |

Theoretical and Computational Studies of 1 Bromopentan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of 1-Bromopentan-2-ol. These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry serves as the foundation for calculating various electronic structure descriptors. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These descriptors are key to understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the electrostatic potential map can highlight the electron-rich oxygen atom and the electron-deficient regions, predicting sites for nucleophilic and electrophilic attack.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₅H₁₁BrO | --- |

| Molecular Weight | 167.04 g/mol | PubChem 2.1 |

| XLogP3-AA | 1.6 | XLogP3 3.0 |

| Polar Surface Area | 20.2 Ų | Cactvs 3.4.6.11 |

This table presents data computed by various chemical informatics platforms. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for exploring the reaction mechanisms available to this compound. As a bifunctional molecule with both a hydroxyl group and a bromine atom, it can undergo several types of reactions, including nucleophilic substitution and elimination. Theoretical models can map the potential energy surface for these reactions, identifying the minimum energy pathways from reactants to products.

A critical aspect of this modeling is the location and characterization of transition states—the highest energy point along a reaction coordinate. By calculating the structure and energy of a transition state, chemists can determine the activation energy (Ea) of a reaction, which is essential for predicting reaction rates. For example, in the presence of a base, this compound can undergo an intramolecular Williamson ether synthesis to form 1,2-epoxypentane (B89766). Computational studies can model this Sₙ2 reaction, calculating the energy barrier for the alkoxide to displace the bromide ion and providing insight into the reaction's feasibility. These theoretical approaches allow for the investigation of competing reaction pathways, such as E2 elimination versus Sₙ2 substitution, by comparing their respective activation energies.

Conformational Analysis and Energy Landscapes

The flexibility of the pentyl chain in this compound means it can exist in numerous spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. solubilityofthings.com

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer (Rotation about C1-C2 bond) | Dihedral Angle (Br-C1-C2-O) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0 (Reference) |

| Gauche | ~60° | 2.5 |

This table provides a simplified, illustrative example of the type of data generated from a conformational analysis. Actual values require specific high-level computations.

Prediction of Spectroscopic Properties from First Principles

First-principles (ab initio) calculations can predict the spectroscopic properties of this compound, providing a powerful method for structure verification when compared with experimental data. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. These calculations typically involve the Gauge-Independent Atomic Orbital (GIAO) method applied to the optimized molecular geometry. The predicted chemical shifts for each unique proton and carbon atom can be directly compared to an experimental spectrum to confirm the molecular structure.

Infrared Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, C-H stretches, or the C-Br stretch. These predicted frequencies and their intensities help in assigning the absorption bands observed in an experimental IR spectrum. researchgate.net

The combination of these predicted spectra provides a detailed "fingerprint" of the molecule that is invaluable for its unambiguous identification.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromopentane |

| 1-Chloro-2-pentanol |

| Pentan-1-ol |

| 1,2-Epoxypentane |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Reagents and Catalysts for 1-Bromopentan-2-ol Transformations

Future research is focused on developing more efficient, selective, and environmentally benign methods for transforming this compound. The presence of two distinct functional groups—a hydroxyl group and a bromine atom—allows for a variety of chemical modifications. The reactivity of bromoalkanes in nucleophilic substitution reactions is a key area of study. learncbse.in Advances are anticipated in the following areas:

Stereoselective Catalysis: Given that this compound is a chiral molecule, the development of catalysts that can control the stereochemistry of subsequent reactions is a high priority. This is particularly crucial for pharmaceutical synthesis, where a specific enantiomer is often required for biological activity. Research into chiral ligands for transition metal catalysts and organocatalysts is expected to yield methods for the enantioselective transformation of the hydroxyl and bromo groups.

Green Chemistry Reagents: There is a continuous drive to replace traditional, often hazardous, reagents with more sustainable alternatives. This includes the exploration of biocatalytic methods, such as using enzymes like lipases or dehydrogenases, to perform selective transformations on this compound under mild conditions. Similarly, the use of solid-supported catalysts that can be easily recovered and recycled is a growing trend.

Table 1: Focus Areas for Novel Reagent and Catalyst Development

| Research Area | Objective | Potential Impact |

|---|---|---|

| Stereoselective Catalysis | Control the stereochemical outcome of reactions involving the chiral center. | Synthesis of enantiomerically pure compounds for pharmaceutical applications. |

| Regioselective Reactions | Differentiate between the hydroxyl and bromo functional groups without protecting groups. | Increased efficiency, reduced reaction steps, and less chemical waste. |

| Green Chemistry Approaches | Employ biocatalysts (enzymes) and recyclable solid-supported catalysts. | More sustainable and environmentally friendly synthetic processes. |

Exploration of this compound in Medicinal Chemistry Synthesis as a Versatile Intermediate

This compound is a valuable scaffold for the synthesis of new chemical entities in medicinal chemistry. Its bifunctional nature allows for the introduction of a five-carbon linker, which can be crucial for optimizing a drug candidate's interaction with its biological target.

Emerging trends include:

Scaffold for Bioactive Molecules: The compound serves as a starting point for creating diverse molecular architectures. The bromo group can be displaced by various nucleophiles (amines, thiols, azides) to build complexity, while the hydroxyl group can be oxidized, esterified, or used as a handle for further conjugation. This versatility is being exploited to synthesize novel compounds for a range of therapeutic areas.

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, this compound and its immediate derivatives are suitable candidates for FBDD screening. Researchers can identify weak-binding fragments and then use the reactive handles of the this compound core to "grow" the fragment into a more potent lead compound.

Antimicrobial Agents: this compound has demonstrated antimicrobial properties, attributed to its ability to inhibit bacterial growth by binding to amine groups on proteins. biosynth.com Future research will likely focus on synthesizing derivatives to enhance this activity, broaden the spectrum of targeted microbes, and understand the structure-activity relationship in greater detail.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms, which offer enhanced safety, efficiency, and scalability. researchgate.netbohrium.com this compound is an ideal candidate for integration into these modern systems.